Cysteine Betaine
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Overview
Description
Cysteine Betaine is a compound that combines the properties of cysteine and betaine. Cysteine is a sulfur-containing amino acid, while betaine is a derivative of glycine known for its role as a methyl donor and osmoprotectant. The combination of these two molecules results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine Betaine typically involves the reaction of cysteine with betaine under controlled conditions. One common method is the condensation reaction between cysteine and betaine in the presence of a dehydrating agent. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast can be genetically engineered to produce this compound through fermentation. The fermentation process is optimized to maximize yield and purity, and the product is extracted and purified using industrial-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Cysteine Betaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cysteic acid betaine.
Reduction: Reduction reactions can convert this compound back to its original components, cysteine and betaine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom of the cysteine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols.
Major Products
Oxidation: Cysteic acid betaine.
Reduction: Cysteine and betaine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cysteine Betaine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Studied for its role in cellular metabolism and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects in conditions such as oxidative stress, inflammation, and metabolic disorders.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing and protective properties.
Mechanism of Action
Cysteine Betaine exerts its effects through several mechanisms:
Methyl Donor: Acts as a methyl donor in various biochemical reactions, including the methylation of homocysteine to form methionine.
Osmoprotectant: Helps maintain cellular osmotic balance, protecting cells from osmotic stress.
Antioxidant: Scavenges free radicals and reduces oxidative stress by donating electrons.
Comparison with Similar Compounds
Cysteine Betaine can be compared to other similar compounds such as:
Glycine Betaine: Similar in its role as a methyl donor and osmoprotectant but lacks the sulfur-containing cysteine moiety.
N-Acetylcysteine: Shares the cysteine component but does not have the methyl donor properties of betaine.
Methionine: Another sulfur-containing amino acid that acts as a methyl donor but has different metabolic pathways and functions.
This compound’s unique combination of cysteine and betaine makes it distinct from these similar compounds, offering a broader range of biological and chemical properties.
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
(1-carboxy-2-sulfanylethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7(2,3)5(4-10)6(8)9;/h5H,4H2,1-3H3,(H-,8,9,10);1H |
InChI Key |
RLXSYVULVFGYGU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C(CS)C(=O)O.[Cl-] |
Origin of Product |
United States |
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